![molecular formula C19H23N5 B7641795 N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine, also known as MPI-0479605, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively in various preclinical models, and its mechanism of action and physiological effects have been elucidated.
Mechanism of Action
N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine is a selective inhibitor of the TANK-binding kinase 1 (TBK1) enzyme. TBK1 is a key regulator of innate immunity and is involved in the production of type I interferons and pro-inflammatory cytokines. By inhibiting TBK1, this compound reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and metastasis.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. It has also been shown to reduce the infiltration of immune cells into inflamed tissues.
In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation. It has also been shown to reduce neuronal cell death and improve neuronal survival.
Advantages and Limitations for Lab Experiments
N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine has several advantages for lab experiments. It is a selective inhibitor of TBK1, which makes it a useful tool for studying the role of TBK1 in various biological processes. It has also been shown to have low toxicity in preclinical models, which makes it a safe compound for use in lab experiments.
One limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in vivo, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine. One area of research is the development of more potent and selective inhibitors of TBK1. Another area of research is the study of the role of TBK1 in various biological processes, including cancer, inflammation, and neurological disorders. Additionally, the therapeutic potential of this compound in human diseases needs to be explored further through clinical trials.
Synthesis Methods
N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromopyridine with 3-methylpiperidine to form N-(pyridin-2-ylmethyl)-3-methylpiperidine. This intermediate product is then reacted with 4-chloro-1H-indazole to form the final product, this compound.
Scientific Research Applications
N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine has been studied extensively in various preclinical models, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-12-24(13-17-4-2-3-8-20-17)9-7-18(14)22-16-5-6-19-15(10-16)11-21-23-19/h2-6,8,10-11,14,18,22H,7,9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHNRUYZQFZMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC2=CC3=C(C=C2)NN=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

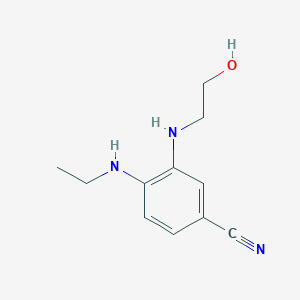
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641720.png)
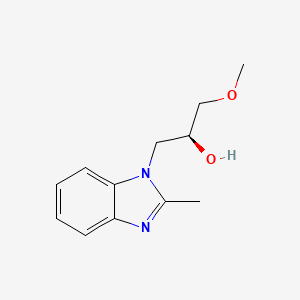
![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)
![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)
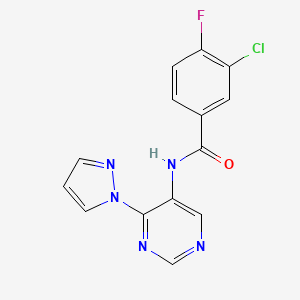
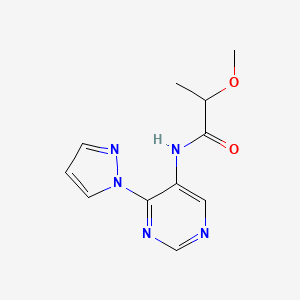
![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)
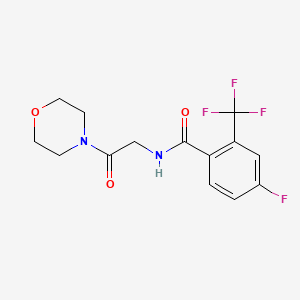
![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
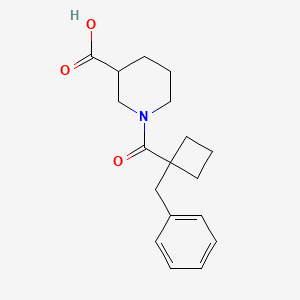
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
![2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)